NAV 26

Description

Propriétés

IUPAC Name |

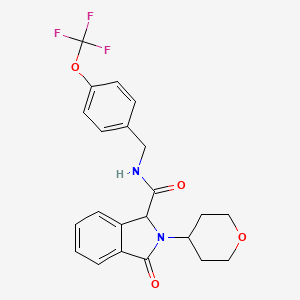

2-(oxan-4-yl)-3-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4/c23-22(24,25)31-16-7-5-14(6-8-16)13-26-20(28)19-17-3-1-2-4-18(17)21(29)27(19)15-9-11-30-12-10-15/h1-8,15,19H,9-13H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGMZCVSHDKQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAV 26 is a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for the treatment of pain. Human genetics have compellingly demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating chronic pain syndromes. This compound, also referred to as compound 26 in seminal literature, has emerged from a class of 3-oxoisoindoline-1-carboxamides designed to target Nav1.7. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on neuronal excitability, and its role in the broader context of pain signaling pathways. The information presented herein is synthesized from key peer-reviewed studies to support ongoing research and development efforts in the field of analgesics.

Core Mechanism of Action: Selective Blockade of Nav1.7

The primary mechanism of action of this compound is the selective inhibition of the voltage-gated sodium channel Nav1.7. Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype is preferentially expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.

Functionally, Nav1.7 acts as a "threshold channel." It amplifies small, sub-threshold depolarizations in nociceptor terminals, bringing the neuron to the threshold required to fire an action potential. By blocking this channel, this compound effectively dampens the excitability of these sensory neurons, preventing the transmission of pain signals from the periphery to the central nervous system.

State-Dependent Blockade

This compound exhibits a state-dependent blockade of Nav1.7, showing higher affinity for the channel in its inactivated state. This is a crucial characteristic for therapeutic sodium channel blockers. During periods of high-frequency firing, which are characteristic of pathological pain states, Nav1.7 channels spend more time in the inactivated state. The preferential binding of this compound to the inactivated state leads to a more pronounced inhibition under conditions of hyperexcitability, while having a lesser effect on normal neuronal signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (μM) | Fold Selectivity vs. Nav1.7 | Reference |

| hNav1.7 | Whole-cell patch clamp | 0.37 | - | Macsari et al., 2012 |

| hNav1.5 | Whole-cell patch clamp | >30 | >81 | Macsari et al., 2012 |

| hERG | Whole-cell patch clamp | >30 | >81 | Macsari et al., 2012 |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain (Formalin Test)

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Phase 2 Flinching Behavior (%) | Reference |

| This compound | 30 | Significant reduction | Macsari et al., 2012 |

| Vehicle | - | Baseline | Macsari et al., 2012 |

Note: The original publication by Macsari et al. (2012) states that this compound showed efficacy in rat pain models, but specific quantitative data on the percentage of inhibition at a given dose in the formalin test was not provided in the abstract. The table reflects the qualitative finding of significant efficacy.

Signaling Pathways and Experimental Workflows

Nav1.7-Mediated Pain Signaling Pathway

The following diagram illustrates the central role of Nav1.7 in the pain signaling cascade and the point of intervention for this compound.

Experimental Workflow: From Target Identification to In Vivo Validation

The development and validation of a selective Nav1.7 blocker like this compound typically follows a structured experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard practices in the field and information from the primary literature.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the potency (IC50) of this compound on human Nav1.7 (hNav1.7) and its selectivity against other ion channels (e.g., hNav1.5, hERG).

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the respective human ion channel.

Instrumentation: Automated patch-clamp system (e.g., IonWorks Quattro or similar).

Protocol:

-

Cell Preparation:

-

HEK293 cells expressing the target ion channel are cultured under standard conditions.

-

On the day of the experiment, cells are harvested and suspended in an extracellular solution to a density of 1-2 x 10^6 cells/mL.

-

-

Solutions:

-

Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular Solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

-

-

Electrophysiological Recording:

-

The automated patch-clamp system performs whole-cell recordings from multiple cells simultaneously.

-

A stable whole-cell configuration is achieved, and the membrane potential is held at a holding potential that favors the inactivated state of the channel (e.g., -65 mV for Nav1.7).

-

Voltage pulses are applied to elicit ionic currents. For Nav1.7, a depolarizing pulse to 0 mV for 20 ms is typical.

-

-

Compound Application and Data Analysis:

-

A baseline recording of the ionic current is obtained.

-

This compound is then applied at various concentrations, and the effect on the current is measured.

-

The percentage of inhibition at each concentration is calculated relative to the baseline current.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vivo Efficacy: Rat Formalin Test

Objective: To assess the analgesic efficacy of this compound in a model of inflammatory pain.

Animal Model: Male Sprague-Dawley rats.

Protocol:

-

Acclimation:

-

Animals are acclimated to the testing environment to minimize stress-induced behavioral changes.

-

-

Compound Administration:

-

This compound is formulated in an appropriate vehicle and administered orally (p.o.) at the desired dose (e.g., 30 mg/kg).

-

A control group receives the vehicle only.

-

-

Formalin Injection:

-

At a predetermined time after compound administration (to allow for absorption), a dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

-

Behavioral Observation:

-

Immediately after the formalin injection, the animal is placed in an observation chamber.

-

The cumulative time spent licking or flinching the injected paw is recorded. This behavior is biphasic:

-

Phase 1 (0-10 minutes): Represents direct nociceptor activation.

-

Phase 2 (15-60 minutes): Involves central sensitization and inflammatory processes.

-

-

The effect of this compound is primarily evaluated on the Phase 2 response, which is more relevant to persistent pain states.

-

-

Data Analysis:

-

The total duration of flinching and licking in Phase 2 is calculated for both the this compound-treated and vehicle-treated groups.

-

The percentage of inhibition of the pain response is calculated, and statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

This compound represents a significant advancement in the development of selective Nav1.7 inhibitors for the treatment of pain. Its mechanism of action, centered on the state-dependent blockade of a genetically validated pain target, provides a strong rationale for its therapeutic potential. The data summarized and the experimental protocols detailed in this guide offer a comprehensive technical resource for researchers in the field. Further investigation into the downstream signaling consequences of Nav1.7 blockade by this compound and its performance in a broader range of preclinical pain models will continue to elucidate its full therapeutic utility.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Naᵥ1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Genetic studies have unequivocally linked loss-of-function mutations in the SCN9A gene, which encodes Naᵥ1.7, to a congenital inability to perceive pain, without other significant neurological deficits. This has spurred the development of selective inhibitors targeting this channel. This technical guide provides a comprehensive overview of NAV 26 (also known as compound 26B), a selective Naᵥ1.7 inhibitor from the 3-oxoisoindoline-1-carboxamide class. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of associated signaling pathways and experimental workflows.

Introduction to Naᵥ1.7 as a Therapeutic Target

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Naᵥ1.7 isoform is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Naᵥ1.7 channels act as threshold amplifiers for small, slow depolarizations at nerve endings, playing a crucial role in the initial stages of action potential generation.[1] Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, further highlighting the channel's importance in pain perception. The selective inhibition of Naᵥ1.7 is therefore a promising therapeutic strategy for a variety of pain states, aiming to provide effective analgesia while minimizing the side effects associated with non-selective sodium channel blockers.

This compound: A Selective Naᵥ1.7 Inhibitor

This compound is a potent and selective blocker of the Naᵥ1.7 channel. It belongs to a class of compounds known as 3-oxoisoindoline-1-carboxamides. Its chemical name is 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide.

Mechanism of Action

This compound functions as a state-dependent blocker of the Naᵥ1.7 channel, exhibiting higher affinity for the inactivated state of the channel. This state-dependency is a key feature, as it allows for preferential targeting of neurons that are in a state of high-frequency firing, a characteristic of nociceptors in pathological pain conditions. By binding to the inactivated channel, this compound stabilizes this non-conducting conformation, thereby reducing the number of channels available to open in response to depolarization and dampening the pain signal.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Species | Assay | Reference |

| hNaᵥ1.7 IC₅₀ | 0.37 µM (370 nM) | Human | Whole-cell patch clamp | [2] |

| rNaᵥ1.7 IC₅₀ | 0.28 µM | Rat | Whole-cell patch clamp | Macsari et al., 2012 |

| hNaᵥ1.5 IC₅₀ | >30 µM | Human | Whole-cell patch clamp | [2] |

| hERG IC₅₀ | >30 µM | Human | Whole-cell patch clamp | [2] |

| Selectivity (hNaᵥ1.5/hNaᵥ1.7) | >85-fold | - | - | [2] |

| Selectivity (hERG/hNaᵥ1.7) | >85-fold | - | - | [2] |

Table 1: In Vitro Potency and Selectivity of this compound

| Pain Model | Species | Administration Route | Effective Dose | Endpoint | Reference |

| Formalin Test (Phase 2) | Rat | Intravenous | 30 µmol/kg | Reduction in flinching behavior | Macsari et al., 2012 |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Intravenous | 30 µmol/kg | Reversal of thermal hyperalgesia | Macsari et al., 2012 |

Table 2: In Vivo Efficacy of this compound in Rat Pain Models

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IC₅₀ Determination

This protocol is adapted from standard electrophysiological techniques used to characterize ion channel inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human Naᵥ1.7 channels.

Cell Line: HEK293 cells stably expressing human Naᵥ1.7 channels.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Procedure:

-

Culture HEK293 cells expressing hNaᵥ1.7 under standard conditions.

-

Harvest cells and plate them onto glass coverslips for recording.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch clamp configuration on a single cell.

-

Hold the cell membrane potential at -120 mV.

-

Elicit Naᵥ1.7 currents by depolarizing the membrane to 0 mV for 20 ms.

-

To assess state-dependent inhibition, use a pre-pulse to a voltage that induces channel inactivation (e.g., -30 mV for 500 ms) before the test pulse.

-

Record baseline currents in the absence of the compound.

-

Perfuse the recording chamber with increasing concentrations of this compound dissolved in the external solution.

-

At each concentration, record the steady-state inhibition of the peak inward current.

-

Wash out the compound to ensure reversibility of the block.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration.

-

Fit the data to a Hill equation to determine the IC₅₀ value.

Rat Formalin Test

This protocol is a standard model of tonic, inflammatory pain.

Objective: To evaluate the analgesic efficacy of this compound in a model of persistent pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

-

Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound or vehicle intravenously at the desired dose (e.g., 30 µmol/kg).

-

After a predetermined pretreatment time (e.g., 15 minutes), inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the rat back into the observation chamber.

-

Record the total time the animal spends licking, biting, or flinching the injected paw.

-

The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-formalin), representing acute nociceptive pain, and Phase 2 (15-60 minutes post-formalin), representing inflammatory pain.

-

Compare the nociceptive behaviors of the this compound-treated group to the vehicle-treated group to determine the analgesic effect.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This protocol is a widely used model of inflammatory pain.

Objective: To assess the ability of this compound to reverse thermal hyperalgesia.

Animals: Male Wistar rats (180-220 g).

Procedure:

-

Measure the baseline paw withdrawal latency of the rats to a thermal stimulus (e.g., using a plantar test apparatus). The heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded.

-

Inject 100 µL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.

-

At a time of peak hyperalgesia (typically 3-4 hours post-carrageenan), administer this compound or vehicle intravenously.

-

At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), re-measure the paw withdrawal latency to the thermal stimulus.

-

A significant increase in the paw withdrawal latency in the this compound-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

Visualizations

Signaling Pathway of Nociception and Naᵥ1.7 Inhibition

Caption: Role of Naᵥ1.7 in nociceptive signaling and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for preclinical evaluation of this compound in rodent pain models.

Logical Relationship of Naᵥ1.7 Channel States and Inhibitor Action

Caption: State-dependent inhibition of Naᵥ1.7 by this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for selective Naᵥ1.7 inhibitors for the treatment of pain. Its potent and selective blockade of the Naᵥ1.7 channel, coupled with demonstrated efficacy in preclinical pain models, underscores the therapeutic potential of this class of molecules. The state-dependent mechanism of action is a particularly attractive feature, suggesting a favorable therapeutic window with reduced risk of side effects associated with the blockade of sodium channels in non-nociceptive tissues.

Future research should focus on a more comprehensive preclinical characterization of this compound, including pharmacokinetic and pharmacodynamic studies, as well as evaluation in a broader range of pain models, including neuropathic and chronic inflammatory pain models. Further optimization of the 3-oxoisoindoline-1-carboxamide scaffold could lead to the development of even more potent and selective Naᵥ1.7 inhibitors with improved drug-like properties, ultimately paving the way for clinical development and a new generation of non-opioid analgesics.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the compound NAV26, a selective blocker of the voltage-gated sodium channel Nav1.7. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to determine its efficacy.

Core Compound Properties and Mechanism of Action

NAV26 is a potent and selective antagonist of the Nav1.7 sodium channel. Structurally, it belongs to the 3-oxoisoindoline-1-carboxamide class of molecules. Its primary mechanism of action is the state-dependent blockade of the Nav1.7 channel, which plays a crucial role in the propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting the influx of sodium ions through this channel, NAV26 effectively dampens the electrical signals that transmit pain sensations from the peripheral nervous system to the central nervous system.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of NAV26.

Table 1: In Vitro Activity of NAV26

| Parameter | Value | Cell Line |

| Nav1.7 IC50 | 370 nM[1][2] | HEK293 |

| Nav1.5 Selectivity | >85-fold vs. Nav1.7[1][2] | HEK293 |

| hERG Selectivity | >85-fold vs. Nav1.7[1][2] | HEK293 |

Table 2: In Vivo Efficacy of NAV26 in Rat Models of Pain

| Pain Model | Route of Administration | Effective Dose Range | Outcome |

| Formalin-Induced Pain | Intravenous | 10 - 30 mg/kg | Significant reduction in nociceptive behaviors in both phases. |

| Carrageenan-Induced Thermal Hyperalgesia | Intravenous | 10 - 30 mg/kg | Reversal of heat hypersensitivity. |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the half-maximal inhibitory concentration (IC50) of NAV26 on human Nav1.7 channels and to assess its selectivity against other key sodium channels (e.g., Nav1.5) and the hERG channel.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.5, or hERG channels.

Protocol:

-

Cell Preparation: HEK293 cells are cultured under standard conditions. Prior to recording, cells are dissociated and plated onto glass coverslips.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Patchliner) or a manual setup.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Voltage Protocol (for Nav channels):

-

Cells are held at a holding potential of -120 mV.

-

To assess tonic block, a test pulse to 0 mV for 20 ms is applied.

-

To assess use-dependent block, a train of depolarizing pulses is applied.

-

-

Data Acquisition and Analysis:

-

Currents are recorded in response to the voltage protocols in the absence and presence of varying concentrations of NAV26.

-

The peak inward current is measured, and the percentage of inhibition is calculated for each concentration.

-

The IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

In Vivo Pain Models in Rats

Animals: Male Sprague-Dawley rats are used for these studies. Animals are housed under standard laboratory conditions with ad libitum access to food and water. All procedures are conducted in accordance with approved animal care and use guidelines.

Objective: To evaluate the analgesic efficacy of NAV26 in a model of persistent inflammatory pain.

Protocol:

-

Acclimation: Rats are acclimated to the testing environment for at least 30 minutes prior to the experiment.

-

Drug Administration: NAV26 or vehicle is administered intravenously (i.v.) via the tail vein.

-

Formalin Injection: 30 minutes after drug administration, 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately following formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

Data Analysis: The total duration of nociceptive behaviors in the NAV26-treated groups is compared to the vehicle-treated control group.

Objective: To assess the ability of NAV26 to reverse thermal hypersensitivity in an inflammatory pain model.

Protocol:

-

Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined for each rat using a plantar test apparatus.

-

Induction of Inflammation: 100 µL of a 1% carrageenan solution in saline is injected into the plantar surface of the right hind paw.

-

Post-Carrageenan Measurement: Three hours after carrageenan injection, the paw withdrawal latency is measured again to confirm the development of thermal hyperalgesia (a significant decrease in latency).

-

Drug Administration: NAV26 or vehicle is administered intravenously.

-

Post-Drug Measurement: Paw withdrawal latencies are reassessed at various time points (e.g., 30, 60, 120 minutes) after drug administration.

-

Data Analysis: The reversal of thermal hyperalgesia is calculated as the percentage return to the baseline withdrawal latency.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of NAV26 in Nociceptive Neurons

The primary mechanism of NAV26 is the direct blockade of the Nav1.7 channel. This inhibition prevents the depolarization of the neuronal membrane, thereby blocking the propagation of action potentials that signal pain. Downstream of this direct channel blockade, several signaling pathways are implicated in the modulation of pain. While not directly demonstrated for NAV26, inhibition of Nav1.7 is known to have broader effects on neuronal function. One such proposed pathway involves the PI3K/Akt/GSK3β signaling cascade. Chronic insulin-like growth factor-1 (IGF-1) treatment, which inhibits GSK3β via the PI3K/Akt pathway, has been shown to upregulate the cell surface expression of Nav1.7.[2] This suggests a potential feedback loop where Nav1.7 activity and its surface expression are modulated by this pathway. The blockade of Nav1.7 by NAV26 could potentially influence the activity of this pathway, although further research is needed to elucidate the precise relationship.

Caption: Proposed mechanism of action for NAV26 and its potential interaction with the PI3K/Akt/GSK3β signaling pathway.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates the typical workflow for evaluating the in vitro activity of NAV26.

Caption: A streamlined workflow for the in vitro characterization of NAV26 using patch-clamp electrophysiology.

Experimental Workflow for In Vivo Analysis

The diagram below outlines the general workflow for assessing the in vivo efficacy of NAV26 in preclinical pain models.

Caption: A generalized workflow for evaluating the in vivo analgesic efficacy of NAV26 in rat models of pain.

References

An Important Clarification on Nomenclature: The term "NAV2.6" as specified in the topic query appears to be a conflation of two distinct molecular entities. Scientific literature extensively details the role of Voltage-Gated Sodium Channels (NaV) , particularly isoforms like NaV1.6 , in nociception. Separately, a protein family known as Neuron Navigators (NAV) , including NAV2 , is involved in neuronal development and has been linked to conditions like Alzheimer's disease and rheumatoid arthritis, but not directly to the electrophysiology of pain signaling.[1][2][3][4] There is no identified protein or gene corresponding to "NAV2.6". This guide will proceed under the well-supported assumption that the intended subject is the voltage-gated sodium channel NaV1.6 , a crucial player in the field of nociception research.

Voltage-gated sodium channels (NaVs) are fundamental to the initiation and propagation of action potentials in excitable cells, including the peripheral sensory neurons that detect and transmit pain signals.[5] Adult dorsal root ganglion (DRG) sensory neurons express a combination of NaV channels, including NaV1.1, NaV1.6, NaV1.7, NaV1.8, and NaV1.9.[5][6] While NaV1.7, NaV1.8, and NaV1.9 have been primary targets for pain research due to their preferential expression in the peripheral nervous system and established roles in human pain disorders, emerging evidence highlights the significant and distinct contribution of NaV1.6 to both inflammatory and neuropathic pain states.[6][7][8]

NaV1.6, encoded by the SCN8A gene, is a tetrodotoxin-sensitive (TTX-S) channel highly expressed in the central and peripheral nervous systems.[9] In sensory neurons, it is found in both small-diameter nociceptive neurons and larger myelinated A-fibers.[10][11] Its unique biophysical properties, including the generation of persistent and resurgent sodium currents, position it as a key regulator of neuronal excitability and repetitive firing, which are hallmark characteristics of chronic pain.[9][12]

The Role of NaV1.6 in Nociceptive Signaling

Nociception is the neural process of encoding and processing noxious stimuli. This process begins at the peripheral terminals of nociceptors, where stimuli are transduced into electrical signals. NaV channels are critical for amplifying these signals and generating action potentials that travel to the spinal cord and brain.

NaV1.6 contributes significantly to this process. It is abundantly located at the axon initial segments and nodes of Ranvier of myelinated fibers, crucial sites for action potential initiation and propagation. Studies have shown that following nerve injury, NaV1.6 accumulates at the nodes of Ranvier within neuromas, suggesting a role in the ectopic firing that drives neuropathic pain.[7][10] Furthermore, NaV1.6 is responsible for a substantial portion of the total TTX-S current in both large (up to 60%) and small (34%) DRG neurons, underscoring its importance in regulating overall neuronal excitability.[10][11] In animal models, local knockdown of NaV1.6 in the DRG has been shown to block mechanical pain behaviors and the abnormal spontaneous bursting activity of sensory neurons associated with inflammatory and neuropathic pain.[12][13][14]

dot

Caption: High-level overview of the nociceptive signaling pathway.

Quantitative Data Presentation

Table 1: Comparative Electrophysiological Properties of Key NaV Channels in Nociception

| Property | NaV1.6 | NaV1.2 | NaV1.7 | NaV1.8 |

| Tetrodotoxin (TTX) Sensitivity | Sensitive (TTX-S) | Sensitive (TTX-S) | Sensitive (TTX-S) | Resistant (TTX-R) |

| Activation (V1/2) | More hyperpolarized | ~15 mV more depolarized than NaV1.6 | Similar to NaV1.6 | Depolarized |

| Steady-State Inactivation (V1/2) | More hyperpolarized | ~15 mV more depolarized than NaV1.6[15] | Hyperpolarized | Depolarized |

| Inactivation Kinetics | Relatively rapid onset[15] | Greater accumulation of inactivation at high frequency (>20 Hz)[15] | Slow onset of closed-state inactivation[16] | Slow inactivation kinetics |

| Persistent Current | Larger persistent current than NaV1.2[17] | Smaller persistent current | Generates substantial ramp currents[16] | N/A |

| Resurgent Current | Present; supports repetitive firing | Absent or minimal | Absent | Absent |

| Primary Location in DRG | Large & small neurons, axon initial segments, nodes of Ranvier | Axons | Small-diameter neurons, nerve terminals | Small-diameter C-fiber neurons |

| Primary Role in Nociception | Sustained repetitive firing, neuropathic pain[12] | Action potential conduction[17] | Setting action potential threshold, inflammatory pain[5][16] | Action potential upstroke in nociceptors, inflammatory & cold pain[5][18] |

Data compiled from multiple sources, as cited. Direct comparative values can vary based on expression system and experimental conditions.

Table 2: IC₅₀ Values of Representative NaV1.6 Inhibitors

| Compound | Target(s) | hNaV1.6 IC₅₀ (µM) | hNaV1.2 IC₅₀ (µM) | hNaV1.1 IC₅₀ (µM) | hNaV1.5 IC₅₀ (µM) | Reference |

| XPC-7224 | NaV1.6 selective | 0.078 | >10 | >10 | >10 | [19][20] |

| XPC-5462 | Dual NaV1.6/NaV1.2 | 0.0103 | 0.0109 | >1 | >10 | [19][20] |

| XPC-6591 | NaV1.6 potent | 0.0056 | ~0.04 | ~4 | >5 | [21] |

| 801 cmpd | NaV1.6/NaV1.2 | 0.39 | 0.44 | 2.26 | - | [22] |

| Phenytoin | Non-selective | ~7.3 | ~9.0 | ~3.8 | ~6.0 | [21] |

| Carbamazepine | Non-selective | ~30 | ~40 | ~27 | ~36 | [21] |

IC₅₀ values are highly dependent on the voltage protocol and cell type used in the assay.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.6 Characterization

This protocol is fundamental for studying the biophysical properties of NaV1.6 channels and assessing the pharmacological effects of inhibitors.

Objective: To record sodium currents from cells expressing NaV1.6 and determine channel kinetics and drug potency.

Methodology:

-

Cell Preparation: Use a stable cell line (e.g., HEK-293) heterologously expressing the human SCN8A gene (hNaV1.6). Alternatively, primary DRG neurons can be cultured from rodents. For DRG cultures, ganglia are harvested, dissociated using enzymes (e.g., collagenase/dispase), and plated on coated coverslips.[15]

-

Recording Setup: Utilize a patch-clamp amplifier, digitizer, and microscope. Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.3 with NaOH. To isolate NaV currents, blockers for other channels (e.g., CdCl₂ for Ca²⁺, TEA-Cl for K⁺) are added.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium and fluoride ions are used to block potassium and calcium currents from inside the cell.

-

-

Recording Procedure:

-

Obtain a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in a resting state.

-

Apply a series of voltage-step protocols to elicit currents and measure:

-

Current-Voltage (I-V) Relationship: Depolarizing steps from -80 mV to +60 mV to determine the voltage of peak current activation.

-

Steady-State Inactivation: A pre-pulse to various potentials followed by a test pulse to measure the voltage at which half the channels are inactivated (V1/2 of inactivation).

-

Recovery from Inactivation: Two pulses separated by a variable time interval to measure how quickly channels return to a resting state.

-

-

-

Pharmacology (IC₅₀ Determination):

-

Establish a stable baseline recording.

-

Apply the test compound at increasing concentrations via a perfusion system.

-

To assess state-dependent block, hold the cell at a depolarized potential (e.g., near the V1/2 of inactivation) before a test pulse, as many inhibitors bind preferentially to the inactivated state of the channel.[20]

-

Measure the percentage of current inhibition at each concentration and fit the data to a Hill equation to calculate the IC₅₀.[20]

-

dot

Caption: A typical experimental workflow for patch-clamp electrophysiology.

In Vivo Model: Spared Nerve Injury (SNI) for Neuropathic Pain

This model is widely used to study the contribution of specific targets, like NaV1.6, to mechanical allodynia, a key symptom of neuropathic pain.

Objective: To assess the ability of a NaV1.6-targeted intervention (e.g., siRNA knockdown or selective inhibitor) to alleviate neuropathic pain behaviors in adult mice or rats.

Methodology:

-

Animal Acclimation: Acclimate male rodents (e.g., C57BL/6 mice) to the housing and testing environment for at least one week.

-

Baseline Behavioral Testing: Measure baseline responses to mechanical stimuli using von Frey filaments. Determine the paw withdrawal threshold (in grams) for each animal.

-

Surgical Procedure (SNI):

-

Anesthetize the animal (e.g., isoflurane).

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Tightly ligate and transect the common peroneal and tibial nerves, removing a small distal segment.

-

Leave the sural nerve intact. Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation and transection.

-

-

Intervention Administration:

-

For genetic knockdown, an adeno-associated virus expressing Cre recombinase (AAV-Cre) can be injected into the DRG of a floxed NaV1.6 mouse model prior to SNI surgery.[10][11]

-

For pharmacological studies, the selective inhibitor or vehicle is administered systemically (e.g., intraperitoneal, oral) at a set time point after surgery, once pain behaviors have developed (typically 7-14 days post-SNI).

-

-

Post-operative Behavioral Testing:

-

Repeat von Frey testing at multiple time points post-surgery (e.g., days 3, 7, 14, 21) to monitor the development and maintenance of mechanical allodynia (a significant decrease in paw withdrawal threshold).

-

Following drug administration, perform behavioral testing at peak compound exposure times.

-

-

Data Analysis: Compare the paw withdrawal thresholds between treatment groups (e.g., Sham, SNI + Vehicle, SNI + Inhibitor) using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant reversal of the decreased withdrawal threshold in the treatment group indicates analgesic efficacy.

dot

Caption: The causal link between nerve injury, NaV1.6, and neuropathic pain.

Conclusion

The voltage-gated sodium channel NaV1.6 is an increasingly important subject in nociception studies. Its unique electrophysiological properties, particularly its role in sustaining high-frequency firing and contributing to persistent currents, distinguish it from other NaV isoforms. Evidence from genetic knockout models and pharmacological studies demonstrates its critical involvement in the pathophysiology of neuropathic pain.[7][10][14] While challenges remain in developing highly selective inhibitors due to homology with other NaV channels, the data strongly support NaV1.6 as a promising therapeutic target for the development of novel analgesics. Future research focusing on the specific signaling pathways that modulate NaV1.6 function in chronic pain states will be crucial for advancing this field.

References

- 1. NAV2 - Wikipedia [en.wikipedia.org]

- 2. Loss of Neuron Navigator 2 Impairs Brain and Cerebellar Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Nav2 neuron navigator 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Conditional knockout of NaV1.6 in adult mice ameliorates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Knockdown of sodium channel NaV1.6 blocks mechanical pain and abnormal bursting activity of afferent neurons in inflamed sensory ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of NaV1.6 and NaVβ4 Sodium Channel Subunits in a Rat Model of Low Back Pain Induced by Compression of the Dorsal Root Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Electrophysiological properties of two axonal sodium channels, Nav1.2 and Nav1.6, expressed in mouse spinal sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Electrophysiological properties of two axonal sodium channels, Nav1.2 and Nav1.6, expressed in mouse spinal sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nav1.8 - Wikipedia [en.wikipedia.org]

- 19. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biorxiv.org [biorxiv.org]

- 22. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the selectivity profile of the voltage-gated sodium channel NaV1.6, a critical player in neuronal excitability and a key target in drug discovery for neurological disorders. Understanding how compounds selectively interact with NaV1.6 compared to other NaV subtypes is paramount for developing safer and more effective therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows.

NaV1.6 Inhibitor Selectivity Data

The development of selective inhibitors for NaV1.6 is a significant area of research, particularly for conditions like epilepsy. The following table summarizes the selectivity profiles of recently developed compounds, highlighting their potency at NaV1.6 and other relevant NaV subtypes. Potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound | Target(s) | NaV1.6 IC50 (µM) | Selectivity vs. NaV1.1 | Selectivity vs. NaV1.2 | Selectivity vs. NaV1.5 | Notes |

| XPC-7224 | NaV1.6 | 0.078 | >100-fold | >100-fold | >100-fold | A highly selective inhibitor targeting the voltage-sensing domain IV (VSD-IV).[1][2] |

| XPC-5462 | NaV1.6 / NaV1.2 | 0.0103 | >100-fold | Equipotent (0.0109 µM) | >100-fold | A dual inhibitor with high potency for both NaV1.6 and NaV1.2, also targeting VSD-IV.[1][2] |

| Carbamazepine (CBZ) | Non-selective | - | - | - | - | A traditional, non-selective pore-blocking anti-seizure medication, inhibiting NaV1.1, NaV1.2, and NaV1.6.[1] |

| Phenytoin (PHY) | Non-selective | - | - | - | - | Another non-selective anti-seizure medication that targets the inner pore of the channel.[2] |

Note: The selectivity data for XPC-7224 and XPC-5462 demonstrate a significant advancement in targeting specific NaV subtypes, which may lead to improved therapeutic indices compared to non-selective drugs.[1][2] These compounds show a strong preference for the inactivated state of the channel.[1]

Experimental Protocols

The determination of inhibitor potency and selectivity against NaV1.6 and other sodium channel subtypes relies on robust and precise experimental methodologies. Electrophysiology is the gold standard for this purpose.

Automated Patch-Clamp Electrophysiology for NaV Channel Selectivity

Automated patch-clamp systems are high-throughput methods that allow for the rapid screening of compounds against various ion channels, including NaV1.6.[3] This technique provides detailed information on the voltage- and state-dependence of channel inhibition.

Objective: To determine the IC50 values of a test compound for NaV1.6 and other NaV subtypes to establish its selectivity profile.

Materials:

-

Cell lines stably expressing the human NaV channel subtype of interest (e.g., HEK293 cells).

-

Automated patch-clamp platform (e.g., SyncroPatch 768PE).

-

Extracellular and intracellular recording solutions.

-

Test compound and reference compounds.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the target NaV channel subtype under standard conditions.

-

On the day of the experiment, harvest the cells and prepare a single-cell suspension.

-

-

Automated Patch-Clamp Procedure:

-

Load the cell suspension and recording solutions onto the automated patch-clamp system.

-

The system will automatically capture individual cells on the patch-clamp chips.

-

Establish a whole-cell patch-clamp configuration, ensuring a high-resistance seal (> 500 MΩ).[3]

-

-

Voltage Protocol:

-

Apply a specific voltage protocol to elicit channel activation and inactivation. A typical protocol involves:

-

Holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.

-

Applying a depolarizing pulse (e.g., to 0 mV) to activate the channels.

-

A subsequent test pulse is used to assess the availability of channels.

-

-

To assess state-dependent inhibition, the holding potential can be adjusted to favor the inactivated state (e.g., a holding potential closer to the half-inactivation voltage). For instance, the potency of XPC-7224 and XPC-5462 was found to be significantly reduced at a holding potential of -120 mV, indicating a strong preference for the inactivated state.[1]

-

-

Compound Application and Data Acquisition:

-

Apply increasing concentrations of the test compound to the cells.

-

Record the peak sodium current in response to the voltage protocol at each compound concentration.

-

Measure the reduction in peak current amplitude as a function of compound concentration.

-

-

Data Analysis:

-

Plot the percentage of current inhibition against the logarithm of the compound concentration.

-

Fit the data to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.

-

Repeat the procedure for all relevant NaV subtypes to determine the selectivity profile.

-

Visualizations

Experimental Workflow for NaV Inhibitor Selectivity Screening

Caption: Workflow for determining NaV inhibitor selectivity using automated electrophysiology.

Signaling Context of NaV1.6 in an Excitatory Neuron

Caption: Role of NaV1.6 in action potential generation in an excitatory neuron.

References

- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAV 26 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis, electrophysiological characterization, and evaluation in preclinical pain models are presented to support further research and development. All quantitative data has been summarized in tabular format for clarity and comparative analysis. Additionally, key experimental workflows are illustrated using diagrams generated with the DOT language.

Chemical Structure and Properties

This compound, systematically named 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide, is a member of the 3-oxoisoindoline-1-carboxamide class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide | [1] |

| Molecular Formula | C₂₂H₂₁F₃N₂O₄ | [1] |

| Molecular Weight | 434.41 g/mol | [1] |

| CAS Number | 1198160-14-3 | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [1] |

| Appearance | White to off-white solid | |

| Storage | Store at +4°C | [1] |

Biological Activity

This compound is a selective blocker of the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[2] The biological activity of this compound has been characterized through electrophysiological assays.

| Parameter | Value | Conditions | Reference |

| Nav1.7 IC₅₀ | 0.37 µM | Automated perforated whole-cell patch clamp (IonWorks) | [2] |

| Selectivity vs. Nav1.5 | >85-fold | Comparison of IC₅₀ values | [1] |

| Selectivity vs. hERG | >85-fold | Comparison of IC₅₀ values | [1] |

| Mechanism of Action | State-dependent and use-dependent block of the Nav1.7 channel | Electrophysiological studies |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows a multi-step procedure characteristic of the 3-oxoisoindoline-1-carboxamide series. A generalized synthetic scheme is depicted below. For the specific synthesis of this compound (referred to as compound 26B in the primary literature), researchers should refer to the detailed methods outlined by Macsari et al., 2012.

Protocol: The synthesis of the 3-oxoisoindoline-1-carboxamide scaffold is typically achieved through a Ugi three-component reaction involving 2-formylbenzoic acid, a primary amine, and an isocyanide. This is followed by an acid-mediated intramolecular cyclization of the resulting Ugi adduct to form the desired isoindolinone core. For this compound, the specific primary amine used is tetrahydro-2H-pyran-4-amine, and the isocyanide is derived from 4-(trifluoromethoxy)benzylamine.

Electrophysiology

The inhibitory activity of this compound on Nav1.7 channels is determined using automated patch-clamp electrophysiology.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.

Instrumentation: IonWorks HT or IonWorks Quattro automated patch-clamp system.

Method: Perforated patch-clamp recordings in whole-cell configuration.

Solutions:

-

External Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

Voltage Protocol for IC₅₀ Determination:

-

Hold the cell membrane at a potential of -90 mV.

-

Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.

-

Apply test compounds at various concentrations.

-

Measure the peak inward sodium current in the presence of the compound and compare it to the control current to determine the concentration-dependent inhibition.

In Vivo Pain Models

The analgesic efficacy of compounds from the same chemical series as this compound has been demonstrated in preclinical rodent models of pain.

3.3.1. Formalin-Induced Inflammatory Pain Model

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Acclimatize animals to the observation chambers.

-

Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, intravenous).

-

After a predetermined pretreatment time, inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

-

Observe and record the time spent licking or flinching the injected paw in two distinct phases: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin).

3.3.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Animal Model: Male Sprague-Dawley rats.

Surgical Procedure:

-

Anesthetize the rat.

-

Expose the sciatic nerve in the mid-thigh region of one leg.

-

Loosely tie four chromic gut ligatures around the nerve.

-

Close the incision.

Behavioral Testing:

-

Allow animals to recover for several days to develop neuropathic pain behaviors.

-

Measure mechanical allodynia using von Frey filaments or thermal hyperalgesia using a plantar test apparatus.

-

Administer the test compound or vehicle.

-

Measure the reversal of allodynia or hyperalgesia at various time points post-dosing.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through direct interaction with the Nav1.7 voltage-gated sodium channel. It does not act on a signaling pathway in the classical sense of receptor-mediated intracellular cascades. Instead, its mechanism is based on the physical blockade of ion permeation through the channel pore. This blockade is state-dependent, meaning this compound has a higher affinity for the open and inactivated states of the channel, which are more prevalent during high-frequency neuronal firing characteristic of pain states.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Nav1.7 sodium channel. Its chemical properties, biological activity, and demonstrated efficacy in preclinical models (for related compounds) make it a valuable research tool for investigating the role of Nav1.7 in pain and a promising lead scaffold for the development of novel analgesics. The detailed protocols provided herein are intended to facilitate the replication and extension of these findings by the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preclinical data available for NAV 26, a selective voltage-gated sodium channel 1.7 (Nav1.7) inhibitor. Due to the limited availability of public data specific to this compound, this guide integrates the known properties of the compound with established methodologies and the broader scientific context of Nav1.7 inhibition for pain therapeutics.

Core Compound Data

This compound has been identified as a selective blocker of the Nav1.7 sodium channel.[1] The key quantitative data are summarized in the table below.

| Parameter | Value | Source |

| Target | Voltage-gated sodium channel 1.7 (Nav1.7) | [1] |

| IC₅₀ | 370 nM | [1] |

| Selectivity | >85-fold for Nav1.7 over Nav1.5 and hERG channels | [1] |

| Reported In Vivo Effect | Reduces nociceptive behavior in rat models of pain | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of Nav1.7 inhibitors. The following represents standard protocols used in the preclinical assessment of compounds like this compound.

Electrophysiological Analysis of Nav1.7 Inhibition

Objective: To determine the potency and selectivity of a compound on the human Nav1.7 channel and other Nav channel subtypes.

Methodology: Whole-Cell Patch Clamp

-

Cell Lines: Utilize human embryonic kidney (HEK293) cells stably expressing the full-length human Nav1.7 channel (hNav1.7). For selectivity profiling, use cell lines expressing other relevant subtypes (e.g., hNav1.5, hNav1.8).

-

Recording Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol:

-

Clamp cells at a holding potential of -100 mV.

-

Elicit currents using a depolarizing step to 0 mV for 50 ms.

-

Apply test compounds at varying concentrations to the external solution to determine the concentration-dependent block of the peak sodium current.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition at each concentration relative to the baseline current.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

-

In Vivo Assessment of Analgesic Efficacy

Objective: To evaluate the ability of the compound to reverse pain behaviors in a rodent model of inflammatory pain.

Methodology: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

-

Animals: Adult male Wistar rats (200-250 g).

-

Induction of Inflammation: Induce unilateral inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.

-

Compound Administration: Administer this compound or vehicle (e.g., via oral gavage or intraperitoneal injection) at a specified time point after CFA injection (e.g., 24 hours).

-

Behavioral Testing:

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves apparatus) at baseline and at various time points post-compound administration.

-

Mechanical Allodynia: Assess the paw withdrawal threshold in response to calibrated von Frey filaments.

-

-

Data Analysis: Compare the paw withdrawal latencies and thresholds between the vehicle- and compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Visualizations: Signaling Pathways and Experimental Workflows

Nociceptive Signaling Pathway and Nav1.7 Inhibition

The following diagram illustrates the critical role of the Nav1.7 channel in the propagation of pain signals from the periphery to the central nervous system.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of NAV26, a selective Nav1.7 channel blocker, in rat models of pain and inflammation. The protocols are intended for use by researchers in academic and industrial settings involved in drug discovery and development.

Data Presentation

Table 1: Summary of Preclinical Efficacy of Nav1.7 Blockers in Rat Pain Models

| Experimental Model | Pain Modality | Nav1.7 Blocker | Route of Administration | Observed Effect |

| Hargreaves Test | Thermal Hyperalgesia | Generic Nav1.7 Blockers | Systemic/Local | Increased paw withdrawal latency |

| von Frey Test | Mechanical Allodynia | Generic Nav1.7 Blockers | Systemic/Local | Increased paw withdrawal threshold |

| Formalin Test | Inflammatory Pain | Generic Nav1.7 Blockers | Systemic | Reduction in flinching and licking behavior in both phases |

| Carrageenan-induced Paw Edema | Inflammatory Pain | Generic Nav1.7 Blockers | Systemic | Reduction in paw volume and thermal hyperalgesia |

| Chronic Constriction Injury (CCI) | Neuropathic Pain | Generic Nav1.7 Blockers | Systemic | Attenuation of mechanical allodynia and thermal hyperalgesia |

Note: Specific quantitative data for NAV26 in these models is not publicly available in the search results. The table summarizes the expected outcomes based on the known pharmacology of selective Nav1.7 inhibitors. Researchers should generate dose-response curves to determine the optimal concentration of NAV26 for their specific experimental conditions.

Experimental Protocols

Assessment of Nociceptive Pain

This test is used to assess the sensitivity of rats to a thermal stimulus, a measure of thermal hyperalgesia.

Materials:

-

Hargreaves apparatus (Plantar Test)

-

Plexiglas enclosures for rats

-

NAV26 solution

-

Vehicle control solution

-

Syringes and needles for administration

Protocol:

-

Acclimatization: Place individual rats in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus. Allow them to acclimate for at least 15-30 minutes before testing.[1]

-

Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw. Activate the heat source. The apparatus will automatically record the time it takes for the rat to withdraw its paw (paw withdrawal latency).[1] Take at least three baseline readings for each paw, with a minimum of 5 minutes between each measurement.

-

Administration of NAV26: Administer NAV26 or vehicle control to the rats via the desired route (e.g., intraperitoneal, oral, or subcutaneous).

-

Post-treatment Measurements: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the measurement of paw withdrawal latency as described in step 2.

-

Data Analysis: Calculate the mean paw withdrawal latency for each treatment group at each time point. An increase in paw withdrawal latency in the NAV26-treated group compared to the vehicle group indicates an analgesic effect.

This test measures the sensitivity of rats to a mechanical stimulus, an indicator of mechanical allodynia.

Materials:

-

Von Frey filaments of varying forces

-

Elevated mesh platform with Plexiglas enclosures

-

NAV26 solution

-

Vehicle control solution

-

Syringes and needles for administration

Protocol:

-

Acclimatization: Place individual rats in the Plexiglas enclosures on the elevated mesh platform. Allow them to acclimate for at least 15-30 minutes.

-

Baseline Measurement: Using the "up-down" method, determine the 50% paw withdrawal threshold.[2] Start with a filament in the middle of the force range and apply it to the plantar surface of the hind paw until it buckles. If the rat withdraws its paw, use the next lighter filament. If there is no withdrawal, use the next heavier filament. The pattern of responses is used to calculate the 50% withdrawal threshold.

-

Administration of NAV26: Administer NAV26 or vehicle control to the rats.

-

Post-treatment Measurements: At predetermined time points after administration, re-assess the 50% paw withdrawal threshold as described in step 2.

-

Data Analysis: Calculate the mean 50% paw withdrawal threshold for each treatment group. An increase in the threshold in the NAV26-treated group compared to the vehicle group indicates an anti-allodynic effect.

This model assesses both acute and tonic inflammatory pain.

Materials:

-

5% formalin solution

-

Observation chambers

-

NAV26 solution

-

Vehicle control solution

-

Syringes and needles for administration

Protocol:

-

Acclimatization: Place individual rats in the observation chambers for at least 30 minutes to acclimate.

-

Administration of NAV26: Administer NAV26 or vehicle control to the rats.

-

Formalin Injection: After a predetermined pretreatment time, inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

-

Observation: Immediately after the formalin injection, return the rat to the observation chamber and record the total time spent licking or flinching the injected paw for 60 minutes. The pain response is biphasic:

-

Data Analysis: Calculate the total time spent licking or flinching in both Phase 1 and Phase 2 for each treatment group. A reduction in this time in the NAV26-treated group compared to the vehicle group indicates an analgesic effect.

Pharmacokinetic Analysis of NAV26

This protocol outlines the procedure for determining the pharmacokinetic profile of NAV26 in rats.

Materials:

-

NAV26 solution

-

Vehicle control solution

-

Syringes and needles for intravenous (IV) and oral (PO) administration

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Protocol:

-

Animal Preparation: Use adult male Sprague-Dawley or Wistar rats. For IV administration, cannulate the jugular vein for blood sampling and the femoral vein for drug administration.

-

Drug Administration:

-

Intravenous (IV): Administer a single bolus dose of NAV26 solution via the femoral vein.

-

Oral (PO): Administer NAV26 solution via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into EDTA-containing tubes.[5]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of NAV26 in rat plasma.

-

Prepare a standard curve of NAV26 in blank rat plasma.

-

Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the validated UPLC-MS/MS method.[6]

-

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Table 2: Representative Pharmacokinetic Parameters to be Determined for NAV26 in Rats

| Parameter | Description | Units |

| Cmax | Maximum observed plasma concentration | ng/mL |

| Tmax | Time to reach Cmax | h |

| AUC(0-t) | Area under the curve from time 0 to the last measurable concentration | ngh/mL |

| AUC(0-inf) | Area under the curve from time 0 to infinity | ngh/mL |

| t1/2 | Elimination half-life | h |

| CL | Clearance | L/h/kg |

| Vd | Volume of distribution | L/kg |

| F% | Bioavailability (for oral administration) | % |

Validation of the STAT3-NAV2 Signaling Pathway

This protocol describes methods to investigate the involvement of the STAT3-NAV2 signaling pathway in a rat model of rheumatoid arthritis, a condition where this pathway is implicated.[7][8]

Model: Freund's Complete Adjuvant (FCA)-induced arthritis in rats is a common model for rheumatoid arthritis.[9]

Materials:

-

Freund's Complete Adjuvant (FCA)

-

NAV26 solution

-

Vehicle control solution

-

Reagents and equipment for:

-

Western Blotting

-

Co-immunoprecipitation

-

Immunohistochemistry

-

Fibroblast-like synoviocyte (FLS) isolation and culture

-

Protocol:

-

Induction of Arthritis: Induce arthritis in rats by injecting FCA into the paw or base of the tail. Monitor the development of arthritis by measuring paw thickness and arthritis score.[9]

-

Treatment: Once arthritis is established, treat the rats with NAV26 or vehicle control for a specified period.

-

Tissue Collection: At the end of the treatment period, euthanize the rats and collect synovial tissue from the inflamed joints.

-

Western Blot Analysis:

-

Prepare protein lysates from the synovial tissue.

-

Perform western blotting using primary antibodies against total and phosphorylated forms of STAT3, NAV2, SSH1L, and Cofilin-1.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

Quantify the band intensities to determine the effect of NAV26 on the expression and phosphorylation of these proteins.

-

-

Co-immunoprecipitation:

-

To confirm the interaction between STAT3 and the NAV2 promoter, perform co-immunoprecipitation using an antibody against STAT3, followed by western blotting for NAV2 from synovial tissue lysates.

-

-

Immunohistochemistry:

-

Fix, embed, and section the synovial tissue.

-

Perform immunohistochemical staining using antibodies against the key proteins in the pathway to visualize their localization and expression within the joint tissue.

-

-

Fibroblast-like Synoviocyte (FLS) Analysis:

-

Isolate and culture FLS from the synovial tissue of arthritic rats.

-

Treat the cultured FLS with NAV26.

-

Analyze the effects of NAV26 on FLS proliferation, migration, and invasion using appropriate assays (e.g., MTT assay, wound healing assay, Transwell invasion assay).

-

Analyze the expression and phosphorylation of the STAT3-NAV2-SSH1L-Cofilin-1 pathway components in the treated FLS by western blotting.

-

Mandatory Visualizations

Caption: Workflow for assessing the efficacy of NAV26 in rat pain models.

Caption: Workflow for the pharmacokinetic study of NAV26 in rats.

Caption: The STAT3-NAV2-SSH1L-Cofilin-1 signaling pathway.

References

- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Herb-Drug Interactions of Plumbagin and Tazemetostat in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3-NAV2 axis as a new therapeutic target for rheumatoid arthritis via activating SSH1L/Cofilin-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrated bioinformatics analysis and experimental validation reveals hub genes of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of NAV 26, a selective inhibitor of the voltage-gated sodium channel Nav1.7, in various in-vitro assays. The information provided is intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the activity and cellular effects of this compound.

Introduction to this compound

This compound is a potent and selective blocker of the Nav1.7 sodium channel, a key target in pain research.[1] Understanding its mechanism of action and characterizing its effects in cellular models is crucial for its development as a potential therapeutic agent. These notes provide protocols for electrophysiological, fluorescence-based, and cell viability assays to assess the inhibitory activity, functional consequences, and potential cytotoxicity of this compound.

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide |

| Molecular Weight | 434.41 g/mol |

| Formula | C₂₂H₂₁F₃N₂O₄ |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. |

| Storage | Store at +4°C. For long-term storage of stock solutions, aliquot and store at -20°C or -80°C. |

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: Inhibitory Potency of this compound

| Target | IC₅₀ (nM) | Assay System | Reference |

| Human Nav1.7 | 370 | Whole-cell patch clamp on HEK293 cells | [1] |

Table 2: Selectivity Profile of this compound

| Off-Target | Selectivity vs. Nav1.7 | Notes | Reference |

| Human Nav1.5 | >85-fold | Electrophysiology | [1] |

| hERG | >85-fold | Electrophysiology | [1] |

Signaling Pathway

Blockade of the Nav1.7 channel by this compound can influence downstream signaling pathways involved in nociception. A key pathway involves the regulation of the transcription factor Nfat5 and the subsequent expression of proenkephalin (Penk), an endogenous opioid precursor.

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to characterize this compound.

Electrophysiology: Whole-Cell Patch Clamp Assay

This protocol is designed to measure the direct inhibitory effect of this compound on Nav1.7 currents.

Experimental Workflow:

References

Introduction

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical components in the transmission of nociceptive signals. Their preferential expression in peripheral sensory neurons makes them a compelling target for the development of novel analgesics with potentially fewer central nervous system side effects. NAV26 is a selective inhibitor of the Nav1.7 channel, with a reported IC50 of 0.37 µM, positioning it as a valuable tool for pain research.[1][2][3][4]

These application notes provide detailed protocols for evaluating the analgesic efficacy of Nav1.7 inhibitors, using NAV26 as the compound of interest, in established rodent models of inflammatory and neuropathic pain. Due to the limited availability of comprehensive preclinical data for NAV26 in the public domain, the quantitative data and specific dosage examples provided herein are based on studies with the well-characterized, selective Nav1.8 inhibitor, A-803467, to serve as a representative guide for experimental design. Researchers should determine the optimal dosage and administration route for NAV26 through empirical dose-response studies.

Signaling Pathway of Nav1.7 in Nociception

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. In nociceptive (pain-sensing) neurons, the Nav1.7 channel plays a crucial role as a threshold channel. Upon a noxious stimulus, Nav1.7 channels open, leading to an influx of sodium ions and depolarization of the neuronal membrane. If this depolarization reaches the threshold, it triggers an action potential that travels along the neuron to the central nervous system, where it is perceived as pain. Inhibition of Nav1.7 by a blocker like NAV26 raises the threshold for action potential firing, thereby reducing the transmission of pain signals.

Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of an analgesic compound against inflammatory pain, characterized by thermal hyperalgesia (increased sensitivity to heat).

Experimental Workflow:

References

- 1. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 2. Evaluation of the Pharmacokinetics of Intranasal Drug Delivery for Targeting Cervical Lymph Nodes in Rats [mdpi.com]

- 3. dol.inf.br [dol.inf.br]

- 4. Distinct Nav1.7-dependent pain sensations require different sets of sensory and sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAV 26 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of nociceptive signals.[3][4] Genetic gain-of-function mutations in Nav1.7 are associated with inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain, validating Nav1.7 as a key target for the development of novel analgesics.[3][4] These application notes provide detailed information on the solubility of this compound and protocols for its use in key experimental models to investigate pain mechanisms.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 434.41 g/mol | [5] |

| Formula | C₂₂H₂₁F₃N₂O₄ | [5] |

| Purity | ≥98% | [5] |

| CAS Number | 1198160-14-3 | [5] |

Solubility Data

The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions for in vitro and in vivo experiments.

| Solvent | Solubility | Reference |

| DMSO | Up to 100 mM | [5] |

| Ethanol | Up to 50 mM | [5] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 205 µM (Kinetic Solubility) | [6] |

Experimental Protocols

Preparation of Stock and Working Solutions

1. Stock Solution Preparation (10 mM in DMSO):

-

To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound (MW = 434.41 g/mol ) in 1 mL of high-purity DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Working Solution Preparation for In Vitro Assays:

-

For in vitro experiments, such as electrophysiology, dilute the DMSO stock solution into the appropriate extracellular buffer (e.g., aCSF or PBS) to the desired final concentration.

-

It is recommended to keep the final DMSO concentration below 0.1% to minimize solvent effects on cellular activity.